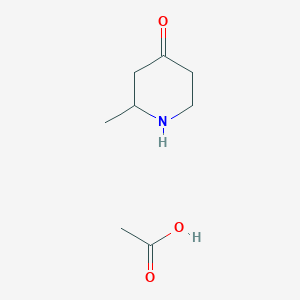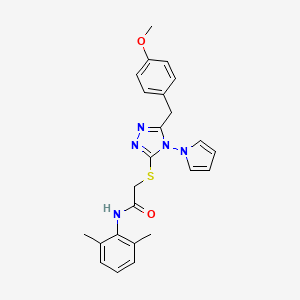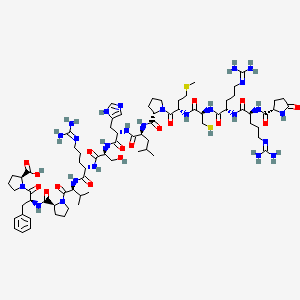![molecular formula C16H26O5 B2641386 2alpha-[(S)-1-Hydroxyheptyl]-4beta,8alpha-dihydroxy-3,4,7,8-tetrahydro-2H-1-benzopyran-5(6H)-one CAS No. 119903-56-9](/img/structure/B2641386.png)
2alpha-[(S)-1-Hydroxyheptyl]-4beta,8alpha-dihydroxy-3,4,7,8-tetrahydro-2H-1-benzopyran-5(6H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2alpha-[(S)-1-Hydroxyheptyl]-4beta,8alpha-dihydroxy-3,4,7,8-tetrahydro-2H-1-benzopyran-5(6H)-one” is a chemical compound with the molecular formula C16H26O5 . It has a molecular weight of 298.37 g/mol . The IUPAC name for this compound is (2S,4R,8S)-4,8-dihydroxy-2-[(1S)-1-hydroxyheptyl]-2,3,4,6,7,8-hexahydrochromen-5-one .
Molecular Structure Analysis
The compound has a complex structure with several functional groups. It includes a benzopyran ring, which is a type of heterocyclic compound, and several hydroxy groups . The exact 3D conformation and spatial arrangement of these groups could be determined using techniques such as X-ray crystallography or NMR spectroscopy.
Physical And Chemical Properties Analysis
This compound has several notable computed properties. It has a topological polar surface area of 87 Ų, suggesting it may have some degree of polarity . It also has a computed XLogP3-AA value of 1.1, which is a measure of its lipophilicity . This could influence its solubility and its interactions with other molecules. It has a rotatable bond count of 6, which could impact its conformational flexibility .
Applications De Recherche Scientifique
Crystal Engineering and Supramolecular Chemistry
The crystal structure of this compound has been studied using X-ray diffraction techniques. Interestingly, it lacks strong specific intermolecular interactions in its crystal lattice. Quantum-chemical calculations reveal that the interaction energy between the basic molecule (located asymmetrically in the unit cell) and neighboring molecules within the same layer is significantly higher than interactions with molecules from neighboring layers. This layered structure provides insights into crystal organization and stability .
Polyimides and Flexible Films
The compound’s cycloaliphatic monomer, 1S,2S,4R,5R-cyclohexanetetracarboxylic dianhydride (H′-PMDA) , exhibits high polymerizability when combined with various diamines. Unlike its isomer, conventional hydrogenated pyromellitic dianhydride (H-PMDA), H′-PMDA leads to highly flexible and colorless polyimide films. These films find applications in areas such as wound management and postoperative adhesion .
Diazabicyclo[2.2.1]heptane Derivatives
Hypoxia-Inducible Factor (HIF) Agonists
Recent research has explored the compound’s role as a HIF-2α agonist . HIFs play critical roles in cellular energy homeostasis, cell fate decisions, and oncogenesis. The discovery of orally bioavailable HIF-PHD inhibitors has implications for treating renal anemia and facilitating cardiac reverse remodeling in heart failure patients .
Macrophage Function Regulation
While not directly related to the compound, understanding the roles of HIF-1α and HIF-2α in regulating macrophage function sheds light on broader cellular processes. These factors exhibit unique and sometimes opposing activities, impacting energy balance and disease progression .
Sprayable Hydrogels
Although not directly studied for this compound, sprayable hydrogels have gained attention in biomedical applications. Their properties, including wound management, postoperative adhesion, and potential cancer therapeutics, make them an exciting area of research .
Propriétés
IUPAC Name |
(2S,4R,8S)-4,8-dihydroxy-2-[(1S)-1-hydroxyheptyl]-2,3,4,6,7,8-hexahydrochromen-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O5/c1-2-3-4-5-6-10(17)14-9-13(20)15-11(18)7-8-12(19)16(15)21-14/h10,12-14,17,19-20H,2-9H2,1H3/t10-,12-,13+,14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSFPWLQJKYZZEG-DEQVHRJGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C1CC(C2=C(O1)C(CCC2=O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC[C@@H]([C@@H]1C[C@H](C2=C(O1)[C@H](CCC2=O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2alpha-[(S)-1-Hydroxyheptyl]-4beta,8alpha-dihydroxy-3,4,7,8-tetrahydro-2H-1-benzopyran-5(6H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 3-[5-(bromomethyl)-1,2-oxazol-3-yl]azetidine-1-carboxylate](/img/structure/B2641305.png)
![[3,5-bis(2-methylpropyl)-1H-[1,3]oxazolo[3,4-c][1,3]oxazol-7a(7H)-yl]methanol](/img/structure/B2641306.png)
![N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2641308.png)

![1-[(4-Nitrophenyl)methoxy]-4,6-diphenylpyridin-2-one](/img/structure/B2641312.png)
![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3-fluoropyridine-4-carboxamide](/img/structure/B2641313.png)
![2-(3-fluorobenzyl)-8-(4-methoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2641317.png)






![4-bromo-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2641326.png)